Cas no 107507-53-9 (1-4-(trifluoromethyl)-1,3-thiazol-2-ylpiperazine)

1-4-(trifluoromethyl)-1,3-thiazol-2-ylpiperazine structure
107507-53-9 structure
Product Name:1-4-(trifluoromethyl)-1,3-thiazol-2-ylpiperazine
CAS-nummer:107507-53-9
MF:C8H10F3N3S
MW:237.245310306549
CID:127583
PubChem ID:13747810
Update Time:2025-06-09

1-4-(trifluoromethyl)-1,3-thiazol-2-ylpiperazine Chemische en fysische eigenschappen

Naam en identificatie

    • Piperazine,1-[4-(trifluoromethyl)-2-thiazolyl]-
    • 1-(4-Trifluoromethyl-thiazol-2-yl)piperazine
    • 1-(4-TRIFLUOROMETHYL-THIAZOL-2-YL)-PIPERAZINE
    • 2-piperazin-1-yl-4-(trifluoromethyl)-1,3-thiazole
    • 1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine
    • 1-4-(trifluoromethyl)-1,3-thiazol-2-ylpiperazine
    • EN300-1440231
    • 107507-53-9
    • DTXSID70548303
    • SCHEMBL2826722
    • AKOS011051655
    • CS-0234591
    • 2-(piperazin-1-yl)-4-(trifluoromethyl)thiazole
    • Inchi: 1S/C8H10F3N3S/c9-8(10,11)6-5-15-7(13-6)14-3-1-12-2-4-14/h5,12H,1-4H2
    • InChI-sleutel: WKUALTYNBYXZGQ-UHFFFAOYSA-N
    • LACHT: S1C=C(C(F)(F)F)N=C1N1CCNCC1

Berekende eigenschappen

  • Exacte massa: 237.0549
  • Monoisotopische massa: 237.05475299g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 1
  • Complexiteit: 218
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 56.4Ų

Experimentele eigenschappen

  • Dichtheid: 1.363
  • Kookpunt: 300.3°Cat760mmHg
  • Vlampunt: 135.4°C
  • Brekindex: 1.501
  • PSA: 28.16
  • LogboekP: 1.96530

1-4-(trifluoromethyl)-1,3-thiazol-2-ylpiperazine Prijsmeer >>

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